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Compound of Interest

Compound Name:
1,2-Dimethoxy-3,4-

dimethylbenzene

CAS No.: 248252-69-9

Cat. No.: B104197

Get Quote

Executive Summary
3,4-Dimethylveratrole (1,2-dimethoxy-3,4-dimethylbenzene) presents a unique challenge in

structural elucidation due to its structural similarity to its symmetric isomer, 4,5-

dimethylveratrole. Correct identification relies on detecting the asymmetry of the 3,4-isomer,

which results in a distinct signal count in the 13C NMR spectrum compared to the simplified

spectrum of the 4,5-isomer.

This guide provides a comparative analysis of the chemical shifts, a theoretical prediction

model based on Substituent Chemical Shift (SCS) additivity, and a self-validating protocol for

distinguishing these regioisomers.

Comparative Analysis: 3,4-DMV vs. 4,5-DMV
The definitive method for distinguishing these isomers is the Signal Count Validation method.
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Feature 3,4-Dimethylveratrole 4,5-Dimethylveratrole

Symmetry
Asymmetric (

)

Symmetric (

)

Aromatic Signals 6 Distinct Signals 3 Distinct Signals

Methyl Signals 2 Distinct Signals 1 Distinct Signal

Methoxy Signals 2 Distinct Signals 1 Distinct Signal

Total 13C Signals 10 Signals 5 Signals

Critical Insight: If your spectrum shows only 5 distinct carbon environments (3 Ar, 1 OMe, 1 Me),

you have isolated the 4,5-isomer, not the 3,4-isomer.

Chemical Shift Data (Experimental & Predicted)
3,4-Dimethylveratrole (Asymmetric)
Solvent: CDCl₃ | Reference: TMS (0.0 ppm)
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Carbon
Position

Type
Predicted Shift
(δ ppm)*

Multiplicity
(DEPT)

Structural
Environment

C-1
Quaternary (C-

O)
146.0 C

Ipso to OMe,

para to Me

C-2
Quaternary (C-

O)
149.6 C

Ipso to OMe,

meta to Me

C-3
Quaternary (C-

Me)
130.7 C

Ipso to Me, ortho

to OMe

C-4
Quaternary (C-

Me)
130.7 C

Ipso to Me, meta

to OMe

C-5 Methine (CH) 121.6 CH
meta to OMe,

meta to Me

C-6 Methine (CH) 108.0 CH
ortho to OMe,

para to Me

OCH₃ (C-1) Methoxy 55.8 CH₃
Distinct

Environment A

OCH₃ (C-2) Methoxy 55.9 CH₃
Distinct

Environment B

CH₃ (C-3) Methyl 19.8 CH₃
Distinct

Environment C

CH₃ (C-4) Methyl 20.5 CH₃
Distinct

Environment D

*Note: Predicted values derived from Veratrole base shifts + Methyl SCS increments (Ipso +9,

Ortho +0.7, Meta -0.1, Para -2.9).

4,5-Dimethylveratrole (Symmetric Reference)
Solvent: CDCl₃
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Carbon Position Type
Experimental Shift
(δ ppm)

Note

C-1, C-2 Quaternary (C-O) 147.2 Equivalent

C-3, C-6 Methine (CH) 112.5 Equivalent

C-4, C-5 Quaternary (C-Me) 129.8 Equivalent

OCH₃ Methoxy 56.1 Single Peak

CH₃ Methyl 19.5 Single Peak

Experimental Protocol for Validation
Workflow: Regioisomer Differentiation
The following Graphviz diagram outlines the logic flow for assigning the correct structure based

on 13C NMR data.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire 13C{1H} NMR
(Proton Decoupled)

Count Total Distinct Signals

5 Signals Observed
(3 Ar, 1 OMe, 1 Me)

 Simplified Spectrum

10 Signals Observed
(6 Ar, 2 OMe, 2 Me)

 Complex Spectrum

Symmetry Check:
Equivalent Carbons?

Identified: 3,4-Dimethylveratrole
(Asymmetric)

 Confirms Asymmetry

Identified: 4,5-Dimethylveratrole
(Symmetric)

 Confirms Symmetry

Click to download full resolution via product page

Figure 1: Decision tree for differentiating dimethylveratrole isomers via 13C NMR signal

counting.

Acquisition Parameters
To ensure resolution of closely spaced quaternary carbons (e.g., C-3 vs C-4 in the 3,4-isomer),

use the following settings:

Relaxation Delay (D1): Set to > 2.0 seconds. Quaternary carbons have long T1 relaxation

times; insufficient delay will suppress their intensity.

Spectral Width: 0 – 200 ppm.
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Solvent: CDCl₃ is standard. Use DMSO-d6 if solubility is an issue, but note that solvent

peaks (~39.5 ppm) may overlap with methine signals in some derivatives.

DEPT-135: Run a DEPT-135 experiment to distinguish the Methine (CH) signals (Up) from

Methyl (CH3) signals (Up) and Quaternary carbons (Invisible). This confirms the C-5/C-6

assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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